2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound known for its various applications in scientific research. It exhibits significant biochemical properties, making it an intriguing subject in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step procedures. These procedures often start with the functionalization of the benzamide group, followed by the introduction of the tetrahydroisoquinolinyl moiety. The final steps involve adding the propylsulfonyl group under controlled conditions to ensure high purity and yield.
Industrial Production Methods
While laboratory-scale synthesis provides insights into reaction mechanisms and yields, industrial-scale production might involve optimizing reaction conditions using flow chemistry or other scalable techniques. These methods help in producing larger quantities while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide primarily undergoes the following types of chemical reactions:
Oxidation: : Can be oxidized under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: : The compound can be reduced to generate simpler amines or alcohols, depending on the reducing agent used.
Substitution: : Various substitution reactions can occur, allowing the introduction or replacement of functional groups on the benzamide or tetrahydroisoquinolinyl moieties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophilic or electrophilic reagents can be used in these reactions, under controlled temperatures and pH levels.
Major Products Formed
Major products from these reactions include oxidized sulfonic acids, reduced amines or alcohols, and substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: : Utilized in studying reaction mechanisms and as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its interaction with cellular pathways and potential role in cellular signaling mechanisms.
Medicine: : Potential therapeutic applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.
Industry: : May be used in the development of specialized materials or as a component in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity. Pathways affected by this compound can include signal transduction pathways, enzymatic inhibition, or receptor agonism/antagonism, leading to various biological responses.
Comparison with Similar Compounds
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
2,4-dimethoxybenzamide
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
These comparisons highlight how structural variations influence the activity and applications of related compounds.
Conclusion
2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a remarkable compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and unique mechanism of action make it a valuable subject for further investigation and potential development in various fields.
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-11-29(25,26)23-10-9-15-5-6-17(12-16(15)14-23)22-21(24)19-8-7-18(27-2)13-20(19)28-3/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUBNEIUQTXHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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